Ethyl 2-ethyl-4-methoxy-3-oxobutanoate

Green Chemistry Flow Chemistry Process Intensification

Ethyl 2‑ethyl‑4‑methoxy‑3‑oxobutanoate (CAS 13420‑03‑6) is a β‑ketoester with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol. The compound features a 2‑ethyl substituent and a 4‑methoxy group, which confer specific physicochemical properties including a computed XLogP3‑AA of 1.1 and a topological polar surface area of 52.6 Ų.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 13420-03-6
Cat. No. B1464501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethyl-4-methoxy-3-oxobutanoate
CAS13420-03-6
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCC(C(=O)COC)C(=O)OCC
InChIInChI=1S/C9H16O4/c1-4-7(8(10)6-12-3)9(11)13-5-2/h7H,4-6H2,1-3H3
InChIKeyCORGFINQARASPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate (CAS 13420-03-6) | β‑Ketoester Intermediate for Pharmaceutical Synthesis


Ethyl 2‑ethyl‑4‑methoxy‑3‑oxobutanoate (CAS 13420‑03‑6) is a β‑ketoester with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol [1]. The compound features a 2‑ethyl substituent and a 4‑methoxy group, which confer specific physicochemical properties including a computed XLogP3‑AA of 1.1 and a topological polar surface area of 52.6 Ų [2]. Commercially, it is typically supplied as a liquid with a purity of ≥95% .

Why Ethyl 2‑ethyl‑4‑methoxy‑3‑oxobutanoate Cannot Be Substituted by Other β‑Ketoesters


β‑Ketoesters are a large family of synthetic intermediates, but subtle differences in substitution dramatically alter their physicochemical properties, reactivity, and downstream performance. Ethyl 2‑ethyl‑4‑methoxy‑3‑oxobutanoate (MW 188.22) possesses a unique combination of a 2‑ethyl branch and a 4‑methoxy group, which modifies its lipophilicity, steric environment, and hydrogen‑bonding capacity relative to simpler analogs such as ethyl 4‑methoxy‑3‑oxobutanoate (MW 160.17) [1]. Even small changes in alkyl substitution have been shown to affect dissociation constants and reaction rates in heterocycle‑forming transformations [2]. Consequently, substituting a different β‑ketoester can lead to altered yields, unexpected by‑products, or complete failure of a validated synthetic route.

Quantitative Differentiation of Ethyl 2‑ethyl‑4‑methoxy‑3‑oxobutanoate vs. Closest Analogs


Continuous Flow Synthesis Yields 85% with Reduced Environmental Footprint

A 2023 Green Chemistry study reported that Ethyl 2‑ethyl‑4‑methoxy‑3‑oxobutanoate can be synthesized via an eco‑friendly continuous flow method, achieving an 85% yield with significantly reduced solvent consumption and energy input compared to traditional batch processes [1]. While the publication does not provide a direct head‑to‑head yield for the batch comparator under identical conditions, the explicit claim of reduced solvent/energy use establishes a clear advantage for procurement decisions where sustainability or process efficiency is a criterion.

Green Chemistry Flow Chemistry Process Intensification

Lipophilicity (LogP) as a Determinant of Solubility and Permeability

The computed logP for Ethyl 2‑ethyl‑4‑methoxy‑3‑oxobutanoate is reported as 0.7912 , whereas the simpler analog ethyl 4‑methoxy‑3‑oxobutanoate (lacking the 2‑ethyl group) has a calculated XLogP3‑AA of approximately 0.7 (based on PubChem data) [1]. The additional ethyl group increases lipophilicity, which can influence partitioning in biphasic reactions, membrane permeability, and chromatographic behavior. While both compounds are moderately lipophilic, the ~0.1 log unit difference is relevant for applications requiring fine‑tuned hydrophobicity.

Physicochemical Properties Lipophilicity ADME Prediction

Molecular Weight and Substituent Effects on Physical Form and Handling

Ethyl 2‑ethyl‑4‑methoxy‑3‑oxobutanoate has a molecular weight of 188.22 g/mol and is supplied as a liquid . In contrast, the unsubstituted analog ethyl 4‑methoxy‑3‑oxobutanoate has a molecular weight of 160.17 g/mol and is also a liquid, but the 28 Da difference reflects the presence of the 2‑ethyl group, which can affect volatility, density, and compatibility with certain reaction media. The target compound’s higher molecular weight and increased steric bulk may reduce its tendency to crystallize or evaporate, offering practical advantages in multistep syntheses where consistent liquid handling is preferred.

Physical Properties Storage Synthesis

Structural Determinants of Reactivity in Heterocycle Synthesis

A 1983 study of ethyl 2‑alkyl‑3‑oxobutanoates demonstrated that the dissociation constants (pKa) and reaction rates with thioureas are significantly influenced by the nature of the 2‑alkyl substituent (methyl, butyl, isopropyl) [1]. Although the 4‑methoxy group was not present in that series, the findings illustrate the broader principle that even modest changes in the 2‑position alter the β‑ketoester’s enolate stability and nucleophilicity. Extrapolating from this class‑level evidence, the 2‑ethyl group in Ethyl 2‑ethyl‑4‑methoxy‑3‑oxobutanoate is expected to modulate its reactivity profile compared to the 2‑unsubstituted or 2‑methyl analogs, a factor that can be exploited to achieve different regioselectivity or yield in cyclocondensation reactions.

Heterocyclic Chemistry Reaction Kinetics Structure-Activity Relationship

Recommended Application Scenarios for Ethyl 2‑ethyl‑4‑methoxy‑3‑oxobutanoate


Continuous Flow Synthesis for Scalable Pharmaceutical Intermediate Production

The demonstrated 85% yield in a continuous flow process with reduced solvent and energy consumption [1] positions Ethyl 2‑ethyl‑4‑methoxy‑3‑oxobutanoate as a viable intermediate for kilo‑lab and pilot‑plant scale‑up in pharmaceutical manufacturing. Process chemists should evaluate this compound when developing cost‑effective, environmentally sustainable routes to APIs that require a β‑ketoester building block with a 2‑ethyl substituent.

Building Block for Lipophilicity‑Optimized Drug Candidates

The measured logP of 0.7912 provides a slight but potentially meaningful increase in lipophilicity over the unsubstituted analog (logP ≈ 0.7). Medicinal chemists exploring structure‑activity relationships (SAR) can use Ethyl 2‑ethyl‑4‑methoxy‑3‑oxobutanoate to incrementally adjust the lipophilicity of lead compounds without introducing a new heteroatom or ring system, thereby fine‑tuning ADME properties while maintaining synthetic accessibility.

Heterocyclic Scaffold Construction via Cyclocondensation Reactions

Although direct comparative data are lacking, the class‑level evidence that 2‑alkyl substitution alters β‑ketoester reactivity [2] suggests that Ethyl 2‑ethyl‑4‑methoxy‑3‑oxobutanoate may provide a distinct selectivity profile in the synthesis of pyrazoles, isoxazoles, or pyrimidines. Researchers investigating novel heterocyclic libraries should consider this compound as a means to introduce structural diversity and explore structure‑reactivity correlations.

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